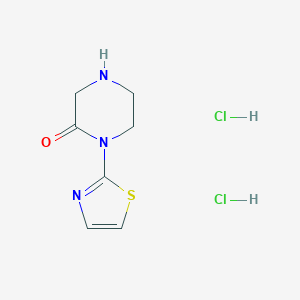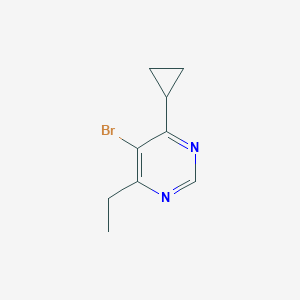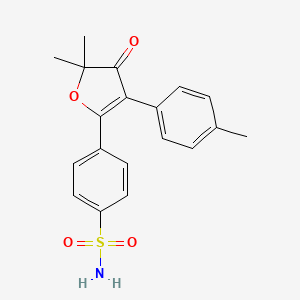![molecular formula C17H16N2O3S B13977574 1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrrolopyridine core with ethoxyethenyl and phenylsulfonyl substituents, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.
Introduction of the Ethoxyethenyl Group: This step may involve the use of ethoxyacetylene in the presence of a suitable catalyst.
Addition of the Phenylsulfonyl Group: This can be done using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenylsulfonyl group, potentially converting it to a phenylthiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolopyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes, while reduction could produce thiols.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Mécanisme D'action
The mechanism of action of “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes such as signal transduction or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1h-Pyrrolo[2,3-b]pyridine: The parent compound without the ethoxyethenyl and phenylsulfonyl groups.
5-(1-Ethoxyethenyl)-1h-Pyrrolo[2,3-b]pyridine: Lacking the phenylsulfonyl group.
1-(Phenylsulfonyl)-1h-Pyrrolo[2,3-b]pyridine: Lacking the ethoxyethenyl group.
Uniqueness
The presence of both the ethoxyethenyl and phenylsulfonyl groups in “1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-” imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C17H16N2O3S |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-(1-ethoxyethenyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H16N2O3S/c1-3-22-13(2)15-11-14-9-10-19(17(14)18-12-15)23(20,21)16-7-5-4-6-8-16/h4-12H,2-3H2,1H3 |
Clé InChI |
NHNQPWDBWVEBIC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C1=CN=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


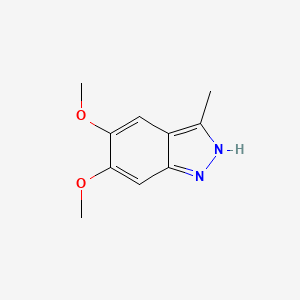

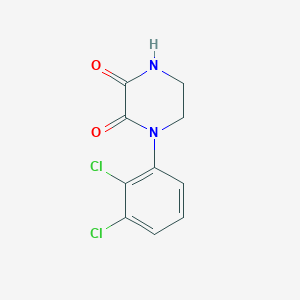

![2-[(Benzyloxy)imino]propanoic acid](/img/structure/B13977532.png)
![methyl (2E)-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13977536.png)
![tert-Butyl 2-chloro-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13977538.png)
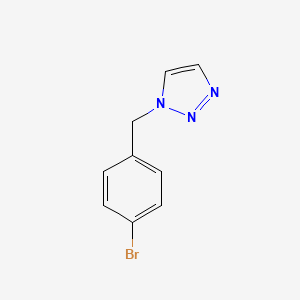
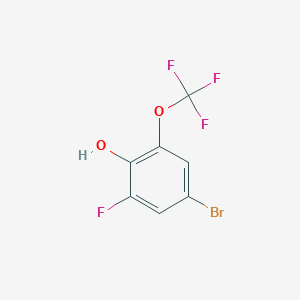
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
